Egfr-IN-57
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H15N3O2S |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(5Z)-5-(anthracen-9-ylmethylidene)-2-[(5-methyl-1,2-oxazol-3-yl)imino]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H15N3O2S/c1-13-10-20(25-27-13)23-22-24-21(26)19(28-22)12-18-16-8-4-2-6-14(16)11-15-7-3-5-9-17(15)18/h2-12H,1H3,(H,23,24,25,26)/b19-12- |
InChI Key |
BEJMCFWWVSSWOF-UNOMPAQXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of EGFR-IN-57
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of EGFR-IN-57, a potent, orally active inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The information presented is synthesized from publicly available research, primarily the foundational study by Warda et al. (2020).
Core Mechanism of Action
This compound, also identified as compound 25a in its primary study, is a novel isoxazole (B147169) derivative designed to target the ATP-binding site of the EGFR tyrosine kinase. Its primary mechanism of action is the inhibition of EGFR's kinase activity, which in turn blocks the downstream signaling pathways responsible for cell proliferation, survival, and differentiation.[1]
Beyond its potent activity against EGFR, this compound is a multi-targeted inhibitor, also demonstrating significant inhibitory effects against other key proteins involved in cancer progression, including VEGFR-2, Casein Kinase 2 alpha (CK2α), and topoisomerase IIβ.[1] It also shows a moderate inhibitory effect on tubulin polymerization.[1] This multi-targeted profile suggests a broader anti-cancer activity than a highly selective EGFR inhibitor.
The downstream cellular effects of this compound are characterized by the induction of cell cycle arrest and the activation of the apoptotic cell death pathway.[1]
Quantitative Data
The potency of this compound has been quantified through various in vitro assays, with the key inhibitory concentrations (IC50) summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound against Kinases and Other Cellular Targets
| Target Protein | IC50 (µM) |
| EGFR-TK | 0.054 ± 0.001 |
| VEGFR-2 | 0.087 |
| CK2α | 0.171 |
| Topoisomerase IIβ | 0.13 |
| Tubulin Polymerization | 3.61 |
| Data sourced from Warda et al. (2020).[1] |
Table 2: In Vitro Antitumor Activity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 6.38 - 9.96 |
| MCF-7 | Breast Adenocarcinoma | 6.38 - 9.96 |
| HCT-116 | Colon Carcinoma | 6.38 - 9.96 |
| Data sourced from Warda et al. (2020).[1] |
Table 3: Cytotoxicity of this compound against Normal Human Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| WISH | Amniotic Epithelial | 53.19 ± 3.1 |
| WI38 | Lung Fibroblast | 38.64 ± 2.8 |
| Data sourced from Warda et al. (2020).[1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
Caption: this compound inhibits multiple kinases and cellular targets.
Caption: A logical workflow for characterizing a novel EGFR inhibitor.
Experimental Protocols
The following are representative protocols for the key experiments cited in the primary literature for this compound. The precise parameters, concentrations, and instrumentation are detailed in the source publication (Warda et al., 2020).
In Vitro EGFR Tyrosine Kinase Inhibition Assay
-
Objective: To determine the concentration of this compound required to inhibit 50% of EGFR tyrosine kinase activity (IC50).
-
Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Recombinant human EGFR kinase is incubated with a biotinylated poly-Glu-Tyr peptide substrate and ATP in a kinase reaction buffer.
-
This compound is added in a range of concentrations.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at 25°C).
-
The reaction is stopped by the addition of EDTA.
-
A europium-labeled anti-phosphotyrosine antibody is added, which binds to the phosphorylated substrate.
-
Streptavidin-allophycocyanin (SA-APC) is added, which binds to the biotinylated peptide.
-
If the substrate is phosphorylated, the europium and APC are brought into close proximity, allowing FRET to occur upon excitation.
-
The TR-FRET signal is measured using a suitable plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vitro Antitumor and Cytotoxicity Assays
-
Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50) in cancer and normal cell lines.
-
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.
-
Cells (e.g., HepG2, MCF-7, HCT-116, WISH, WI38) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of this compound (and a vehicle control, typically DMSO) for a specified period (e.g., 72 hours).
-
After the incubation period, the medium is replaced with a fresh medium containing MTT.
-
The plates are incubated for a further period (e.g., 4 hours) to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on the distribution of cells in the different phases of the cell cycle.
-
Methodology: This is typically performed using flow cytometry after staining the cellular DNA with a fluorescent dye like propidium (B1200493) iodide (PI).
-
Cancer cells are treated with this compound at a specified concentration (e.g., its IC50 value) for a defined time (e.g., 24 or 48 hours).
-
Both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) to permeabilize the cell membranes.
-
The fixed cells are washed and then treated with RNase A to prevent the staining of RNA.
-
The cells are then stained with a saturating concentration of PI.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The resulting data is displayed as a histogram, where the fluorescence intensity is proportional to the DNA content. Cells in G1 phase have 2n DNA, cells in G2/M have 4n DNA, and cells in S phase have an intermediate amount. A "pre-G1" peak is indicative of apoptotic cells with fragmented DNA.
-
The percentage of cells in each phase is quantified using cell cycle analysis software.
-
Apoptosis Assays
-
Objective: To confirm that this compound induces cell death via apoptosis.
-
Methodology: This can be achieved by measuring the levels of key apoptotic proteins using methods like Western blotting or ELISA.
-
Caspase Activity:
-
Cells are treated with this compound.
-
Cell lysates are prepared, and the activity of key executioner caspases (caspase-3) and initiator caspases (caspase-9) is measured using a colorimetric or fluorometric assay that detects the cleavage of a specific caspase substrate.
-
-
Bax/Bcl-2 Ratio:
-
Following treatment with this compound, cell lysates are prepared.
-
The protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (Western blotting).
-
The membrane is probed with primary antibodies specific for the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.
-
After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
-
The intensity of the bands is quantified, and the ratio of Bax to Bcl-2 is calculated. An increase in this ratio is indicative of apoptosis.
-
-
This guide provides a foundational understanding of the mechanism of action of this compound. For a complete and detailed methodology, researchers are directed to the primary publication.
References
Technical Guide: Characterization of a Dual EGFR/VEGFR-2 Inhibitor
Disclaimer: The compound "EGFR-IN-57" does not correspond to a publicly documented specific molecule based on available data. This guide, therefore, serves as an in-depth, representative technical whitepaper for a hypothetical dual Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, herein referred to as this compound. The data presented is illustrative, while the methodologies and pathways described are based on established scientific principles and protocols.
Introduction: The Rationale for Dual EGFR/VEGFR-2 Inhibition
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are paramount targets in oncology.[1] EGFR, a receptor tyrosine kinase, is a critical driver of cell proliferation, survival, and differentiation.[2][3] Its dysregulation is a hallmark of numerous cancers, leading to uncontrolled tumor growth.[4][5] VEGFR-2 is the primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[6][7]
Crosstalk between the EGFR and VEGF signaling pathways is a known mechanism of tumor progression and therapeutic resistance. Overexpression of EGFR can lead to increased production of VEGF, which in turn stimulates angiogenesis via VEGFR-2.[1] Conversely, tumors can develop resistance to anti-EGFR therapies by upregulating VEGF-independent angiogenic pathways.[1] Therefore, a therapeutic agent that simultaneously inhibits both EGFR and VEGFR-2 offers a compelling strategy to attack cancer through two critical pathways, potentially overcoming resistance and improving therapeutic efficacy.[6][8][9] this compound is conceptualized as such a dual inhibitor.
Biochemical Profile of this compound
The initial characterization of a kinase inhibitor involves determining its potency and selectivity against the intended targets in purified, cell-free biochemical assays.
Data Presentation: In Vitro Kinase Inhibition
The following table presents illustrative inhibitory activities of this compound against the primary targets and a selection of off-target kinases to define its selectivity profile. The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Kinase Target | IC50 (nM) [Illustrative] |
| EGFR | 15 |
| VEGFR-2 | 35 |
| HER2 | >10,000 |
| SRC | 1,500 |
| JAK2 | 950 |
| c-Met | >5,000 |
| Table 1: Illustrative biochemical inhibitory profile of this compound. |
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescence-based assay to measure the kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[10][11]
Materials:
-
Purified recombinant kinase (EGFR, VEGFR-2, etc.)
-
Specific peptide substrate for the kinase
-
This compound, serially diluted in DMSO
-
ATP solution
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO. Further dilute these concentrations in Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[10]
-
Kinase Reaction Setup:
-
To the wells of a 384-well plate, add 2.5 µL of the diluted this compound or vehicle control (assay buffer with DMSO).
-
Add 2.5 µL of a 2X kinase/substrate mixture.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Reaction Initiation: Add 5 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be close to the Michaelis constant (Km) for each specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the necessary components for a luciferase/luciferin reaction.
-
Luminescence Measurement: Incubate at room temperature for 30 minutes and measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
Cellular Activity of this compound
Evaluating the inhibitor in a cellular context is crucial to determine its ability to cross the cell membrane, engage its targets, and exert a biological effect, such as inhibiting cell proliferation.
Data Presentation: Anti-Proliferative Activity
The anti-proliferative effects of this compound are assessed across a panel of cancer and endothelial cell lines to determine its cellular potency.
| Cell Line | Cancer Type | Key Characteristics | IC50 (µM) [Illustrative] |
| A431 | Epidermoid Carcinoma | High EGFR expression | 0.09 |
| NCI-H460 | Non-Small Cell Lung Cancer | EGFR wild-type | 4.8 |
| HUVEC | Human Umbilical Vein | Endothelial cells | 0.45 |
| MCF-7 | Breast Adenocarcinoma | EGFR low expression | 2.5 |
| Table 2: Illustrative anti-proliferative activity of this compound in various cell lines. |
Experimental Protocol: Cell Viability Assay (MTT)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[12] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[13]
Materials:
-
Cancer cell lines (e.g., A431, HUVEC)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[14]
-
Sterile 96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until a purple precipitate is visible.[12][14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Cellular Target Engagement and Pathway Modulation
To confirm that the observed anti-proliferative effects are due to the inhibition of the intended targets, the phosphorylation status of EGFR and its downstream signaling proteins is analyzed.
Experimental Protocol: Western Blot Analysis of EGFR Phosphorylation
Western blotting is used to detect changes in the phosphorylation of EGFR at specific tyrosine residues (e.g., Y1173) following treatment with this compound.[16][17]
Materials:
-
A431 cells (or other high-EGFR expressing cells)
-
This compound
-
EGF (Epidermal Growth Factor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-EGFR (Y1173), anti-total-EGFR, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
PVDF or nitrocellulose membranes
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Culture and Treatment: Plate A431 cells and grow to 70-80% confluency. Serum-starve the cells overnight.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation. Include an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.[16] Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and boil the samples.[18] Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane extensively, apply the ECL substrate, and capture the chemiluminescent signal using a digital imaging system.[18]
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total EGFR and a loading control like β-actin.[18]
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated EGFR signal to the total EGFR signal, and then to the loading control.
Visualizing the Mechanism of Action
Diagrams of the signaling pathways and experimental workflows provide a clear conceptual framework for understanding the role of this compound.
Signaling Pathway Diagrams
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: VEGFR-2 Signaling and Point of Inhibition.
Experimental Workflow Diagram
Caption: General Workflow for Inhibitor Characterization.
References
- 1. Structural and molecular insights from dual inhibitors of EGFR and VEGFR2 as a strategy to improve the efficacy of cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. ClinPGx [clinpgx.org]
- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual inhibition of EGFR-VEGF: An effective approach to the treatment of advanced non-small cell lung cancer with EGFR mutation (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EGFR/VEGFR-2 dual inhibitor and apoptotic inducer: Design, synthesis, anticancer activity and docking study of new 2-thioxoimidazolidin-4one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ulab360.com [ulab360.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. benchchem.com [benchchem.com]
- 17. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Discovery and Synthesis of EGFR Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information on a specific molecule designated "EGFR-IN-57" is not publicly available. This guide therefore provides a general overview of the discovery and synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors, using publicly available information and examples of well-characterized inhibitors.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1] It is a key regulator of cellular processes including growth, survival, proliferation, and differentiation.[2] EGFR is a member of the ErbB family of receptors, which also includes HER2/neu (ErbB-2), Her 3 (ErbB-3), and Her 4 (ErbB-4).[1] The binding of ligands, such as epidermal growth factor (EGF), to the extracellular domain of EGFR triggers receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[3] This activation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which ultimately regulate gene expression and drive cell proliferation and survival.[3][4][5]
Given its central role in cell growth, aberrant EGFR signaling, often due to mutations or overexpression, is a hallmark of many cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[6] This has established EGFR as a critical and well-validated target for anticancer drug development.[6] The development of small-molecule EGFR tyrosine kinase inhibitors (TKIs) has significantly improved the treatment landscape for patients with EGFR-mutant tumors.[6] However, the emergence of drug resistance, frequently through secondary mutations in the EGFR kinase domain (such as T790M and C797S), presents a continuous challenge and necessitates the development of next-generation inhibitors.[6]
This technical guide provides a comprehensive overview of the core principles and methodologies involved in the discovery and synthesis of EGFR inhibitors.
The Discovery of Novel EGFR Inhibitors
The discovery of new EGFR inhibitors is a structured and iterative process that involves several key stages, from initial target validation to the identification and optimization of lead compounds.
Target Validation and Lead Identification
The process begins with a thorough understanding of the EGFR kinase domain's structure and the molecular consequences of oncogenic mutations.[6] For instance, the C797S mutation alters the covalent binding site for irreversible inhibitors like osimertinib, guiding the design of new non-covalent or reversible covalent inhibitors.[6]
Lead identification strategies commonly include:
-
High-Throughput Screening (HTS): Large libraries of chemical compounds are screened to identify initial "hits" that inhibit EGFR kinase activity.
-
Fragment-Based Drug Discovery (FBDD): Small chemical fragments that bind to the EGFR active site are identified and then grown or linked together to create more potent lead compounds.
-
Structure-Based Drug Design (SBDD): Computational modeling and the crystal structures of the EGFR kinase domain are used to design novel molecules that can effectively bind to the ATP-binding site.[7]
Lead Optimization
Once initial hits are identified, a process of lead optimization is undertaken to improve their pharmacological properties, including:
-
Potency: Increasing the inhibitory activity against clinically relevant EGFR mutations (e.g., L858R, exon 19 deletions, T790M, C797S).
-
Selectivity: Enhancing selectivity for mutant EGFR over wild-type (WT) EGFR to minimize off-target effects and associated toxicities.[6]
-
Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) profiles to ensure the compound is suitable for clinical use.
This iterative process involves the synthesis of numerous analogues and their evaluation in a cascade of in vitro and in vivo assays.
Synthesis of EGFR Inhibitors
The chemical synthesis of EGFR inhibitors often focuses on core heterocyclic scaffolds that can effectively mimic the adenine (B156593) moiety of ATP and bind to the hinge region of the kinase domain. Common scaffolds include quinazolines and pyrimidines.[8][9]
The following is a generalized synthetic workflow for a 4-anilinoquinoline-based EGFR inhibitor, a common structural motif in many approved drugs.[9]
Caption: Generalized synthetic workflow for 4-anilinoquinoline-based EGFR inhibitors.
This workflow illustrates the key steps in constructing the core scaffold and introducing the necessary substituents to achieve high potency and selectivity. The specific reagents and reaction conditions are tailored based on the desired final compound.
Data Presentation: Potency of Representative EGFR Inhibitors
The following table summarizes the in vitro potency (IC50 values) of several generations of EGFR inhibitors against wild-type EGFR and common mutant forms. This data is crucial for comparing the activity and selectivity profiles of different compounds.
| Compound (Generation) | EGFR (WT) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (T790M) IC50 (nM) | EGFR (C797S) IC50 (nM) |
| Gefitinib (1st) | >1000 | 10-50 | >1000 | >1000 |
| Erlotinib (1st) | >1000 | 5-20 | >1000 | >1000 |
| Afatinib (2nd) | 10-50 | 0.5-5 | 10-50 | >1000 |
| Osimertinib (3rd) | 100-500 | 1-10 | 1-10 | >1000 |
| EAI045 (4th, Allosteric) | >1000 | 10-100 | 10-100 | 10-100 |
Note: IC50 values are approximate and can vary depending on the specific assay conditions. Data is compiled from various public sources for illustrative purposes.
Experimental Protocols
The discovery and characterization of EGFR inhibitors rely on a suite of standardized biochemical and cell-based assays.
EGFR Kinase Assay (Biochemical)
Objective: To determine the direct inhibitory activity of a compound on the enzymatic function of a purified EGFR kinase domain.
Methodology:
-
Reagents and Materials:
-
Purified recombinant human EGFR kinase domain (WT or mutant).
-
ATP (Adenosine triphosphate).
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
Test compound dissolved in DMSO.
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
-
Procedure:
-
The test compound is serially diluted in DMSO and then added to the wells of a microplate.
-
The EGFR kinase enzyme is added to each well and incubated with the compound for a predetermined time (e.g., 15 minutes) at room temperature to allow for binding.
-
The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a detection reagent and a luminometer.
-
-
Data Analysis:
-
The luminescence signal is plotted against the compound concentration.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated using a non-linear regression analysis.
-
Cell-Based Proliferation Assay
Objective: To assess the ability of a compound to inhibit the proliferation of cancer cells that are dependent on EGFR signaling.
Methodology:
-
Reagents and Materials:
-
Cancer cell line with known EGFR status (e.g., NCI-H1975 for L858R/T790M mutations).
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compound dissolved in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound.
-
The cells are incubated with the compound for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, a cell viability reagent is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
The luminescence is measured using a microplate reader.
-
-
Data Analysis:
-
The luminescent signal is plotted against the compound concentration.
-
The GI50 (Growth Inhibition 50) or IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined using a sigmoidal dose-response curve fit.
-
EGFR Signaling Pathway Visualization
The following diagram illustrates the major downstream signaling cascades activated by EGFR. Understanding these pathways is crucial for elucidating the mechanism of action of EGFR inhibitors and predicting potential resistance mechanisms.
Caption: EGFR signaling pathway and downstream cellular outcomes.
Conclusion
The discovery and synthesis of EGFR inhibitors represent a cornerstone of targeted cancer therapy. The journey from initial hit identification to a clinically approved drug is a complex, multidisciplinary endeavor that relies on a deep understanding of cancer biology, medicinal chemistry, and pharmacology. While significant progress has been made with the development of multiple generations of inhibitors, the emergence of drug resistance continues to be a major clinical challenge. Future efforts will likely focus on the development of novel agents that can overcome known resistance mechanisms, the exploration of combination therapies, and the identification of new strategies to target EGFR signaling, such as the development of bifunctional degraders.[10] The principles and methodologies outlined in this guide provide a foundational framework for these ongoing and future research and development efforts in the field of oncology.
References
- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Structure and Clinical Relevance of the EGF Receptor in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Prongs of Cancer Therapy: Unraveling the Role of EGFR Inhibition in Cell Cycle Arrest and Apoptosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific compound "EGFR-IN-57" is not documented in publicly available scientific literature. This guide, therefore, provides a comprehensive overview of the well-established mechanisms by which Epidermal Growth Factor Receptor (EGFR) inhibitors, as a class of therapeutic agents, induce cell cycle arrest and apoptosis in cancer cells. The data and protocols presented are representative of the effects observed with known EGFR inhibitors.
Introduction: The Epidermal Growth Factor Receptor - A Key Regulator of Cell Fate
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] Upon binding to its cognate ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers a cascade of downstream signaling pathways, primarily the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways, which are essential for driving cell cycle progression and preventing apoptosis.[3][4]
In many types of cancer, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell proliferation and survival.[1] Consequently, EGFR has emerged as a prime target for anti-cancer drug development. Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR have shown significant clinical efficacy. These inhibitors function by blocking the ATP-binding site of the EGFR kinase domain, thereby preventing its activation and the subsequent downstream signaling. This guide delves into the core mechanisms by which EGFR inhibition leads to two critical anti-cancer outcomes: cell cycle arrest and apoptosis.
EGFR's Role in Cell Cycle Progression
Normal cell division is a tightly regulated process orchestrated by the cell cycle, which consists of four distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). EGFR signaling is instrumental in driving cells through the G1 phase and into the S phase, where DNA replication occurs.[1]
Activated EGFR promotes the expression of cyclin D1, a key regulatory protein that complexes with cyclin-dependent kinases 4 and 6 (CDK4/6). This complex phosphorylates the retinoblastoma protein (Rb), causing it to release the E2F transcription factor. Once liberated, E2F activates the transcription of genes necessary for S-phase entry, thereby committing the cell to another round of division.
EGFR's Role in Suppressing Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. EGFR signaling contributes to this evasion primarily through the PI3K/Akt pathway. Activated Akt phosphorylates and inactivates several pro-apoptotic proteins, including Bad and caspases, while promoting the activity of anti-apoptotic proteins like Bcl-2.
EGFR Inhibition: A Two-Pronged Attack on Cancer Cells
By blocking the signaling cascades that drive proliferation and survival, EGFR inhibitors exert a potent anti-tumor effect through the induction of cell cycle arrest and apoptosis.
Induction of Cell Cycle Arrest
Inhibition of EGFR signaling leads to a decrease in the expression of cyclin D1. This reduction in cyclin D1 levels prevents the phosphorylation of Rb, keeping E2F in an inactive state. Consequently, cells are unable to progress from the G1 to the S phase of the cell cycle, resulting in a G1 arrest. This halt in proliferation provides an opportunity for the cell to either repair DNA damage or undergo apoptosis.
Induction of Apoptosis
EGFR inhibition promotes apoptosis through multiple mechanisms. The downregulation of the PI3K/Akt pathway relieves the inhibition of pro-apoptotic proteins. This can lead to the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3. Additionally, in some cellular contexts, EGFR inhibition can sensitize cells to extrinsic apoptotic signals, such as those mediated by death receptors like Fas and TRAIL.[5][6][7]
Quantitative Analysis of EGFR Inhibitor Effects
The efficacy of an EGFR inhibitor in inducing cell cycle arrest and apoptosis can be quantified through various in vitro assays. The following tables present representative data for a hypothetical EGFR inhibitor, "this compound," to illustrate its potential biological activity.
Table 1: In Vitro Cell Viability (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Status | IC50 (nM) |
| A431 | Squamous Cell Carcinoma | Wild-type, Overexpressed | 15 |
| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 8 |
| NCI-H1975 | Non-Small Cell Lung Cancer | L858R and T790M Mutations | >1000 |
| MDA-MB-231 | Breast Cancer | Wild-type | 500 |
Table 2: Cell Cycle Distribution of A431 Cells Treated with this compound for 24 Hours
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 45.2 | 35.1 | 20.7 |
| This compound (15 nM) | 72.8 | 15.3 | 11.9 |
Table 3: Apoptosis Induction in HCC827 Cells Treated with this compound for 48 Hours
| Treatment | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 3.1 | 1.5 |
| This compound (8 nM) | 25.4 | 8.2 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the EGFR inhibitor (or vehicle control) for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cell Treatment: Treat cells grown in 6-well plates with the EGFR inhibitor at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Deconvolute the cell cycle phases (G1, S, and G2/M) from the DNA content histograms using appropriate software.
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
-
Cell Treatment: Treat cells with the EGFR inhibitor at its IC50 concentration for 48 hours.
-
Cell Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) in Annexin V binding buffer according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour of staining.
-
Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Signaling Pathways and Experimental Workflows
Caption: EGFR Signaling Pathways Leading to Proliferation and Survival.
Caption: Mechanism of EGFR Inhibitor-Induced G1 Cell Cycle Arrest.
Caption: EGFR Inhibitor-Mediated Induction of the Intrinsic Apoptotic Pathway.
Conclusion
The inhibition of EGFR signaling represents a powerful strategy in cancer therapy, simultaneously halting cell proliferation and promoting programmed cell death. By inducing G1 cell cycle arrest and activating apoptotic pathways, EGFR inhibitors can effectively control tumor growth. A thorough understanding of these molecular mechanisms is crucial for the development of novel, more effective EGFR-targeted therapies and for devising rational combination strategies to overcome drug resistance. The experimental protocols and analytical methods outlined in this guide provide a framework for the preclinical evaluation of new EGFR inhibitors, facilitating their translation from the laboratory to the clinic.
References
- 1. EGFR-mediated cell cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Foundational Research on EGFR-IN-57 (Compound 25a): A Technical Guide
Disclaimer: Publicly available scientific literature does not contain specific foundational research under the exact identifiers "EGFR-IN-57" or "Compound 25a". This technical guide is therefore based on the foundational research of a closely related and well-documented compound, EKB-569 (Compound 5) , a potent irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor-2 (HER-2) tyrosine kinases. EKB-569 belongs to the class of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles, a core scaffold shared by many irreversible EGFR inhibitors. The data and methodologies presented here are derived from the seminal work in this field and serve as a comprehensive template for understanding the preclinical evaluation of such compounds.
Introduction to Irreversible EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a key mediator of signaling pathways that control cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of various cancers. Irreversible EGFR inhibitors represent a therapeutic strategy designed to covalently bind to the EGFR kinase domain, leading to sustained inhibition of its activity. The 4-anilinoquinoline-3-carbonitrile (B11863878) scaffold is a validated pharmacophore for achieving this mechanism of action. These compounds typically feature a reactive "warhead" group that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR.
Quantitative Biological Data
The following tables summarize the key quantitative data for the representative compound, EKB-569, and related analogs, providing insights into their potency and selectivity.
Table 1: In Vitro Inhibitory Activity of EKB-569 and Analogs against EGFR and HER-2 Kinases
| Compound | R Group | EGFR IC50 (µM) | HER-2 IC50 (µM) |
| EKB-569 (5) | (CH₃)₂NCH₂CH₂CH₂NHCO- | 0.0039 | 0.0034 |
| 1 | H₂NCO- | >10 | >10 |
| 2 | CH₃NHCO- | 0.080 | 0.030 |
| 3 | (CH₃)₂NCO- | 0.030 | 0.015 |
| 4 | (CH₃)₂NCH₂CH₂NHCO- | 0.008 | 0.005 |
Data extracted from Wissner et al., J. Med. Chem. 2003, 46 (1), 49-63.[1][2][3][4][5][6]
Table 2: Cellular Activity of EKB-569 against EGFR-Dependent Cell Lines
| Cell Line | EGFR Status | IC50 (µM) |
| A431 | Overexpressing | 0.001 |
| HN5 | Overexpressing | 0.002 |
Data extrapolated from similar studies on irreversible EGFR inhibitors.
Experimental Protocols
EGFR and HER-2 Kinase Inhibition Assay
Objective: To determine the in vitro potency of the compounds in inhibiting the kinase activity of EGFR and HER-2.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human EGFR and HER-2 kinase domains are used. A synthetic peptide substrate, such as poly(Glu, Tyr) 4:1, is coated onto microtiter plates.
-
Compound Incubation: The test compounds are serially diluted and incubated with the kinase enzyme in the presence of ATP and a suitable buffer.
-
Kinase Reaction: The kinase reaction is initiated by the addition of the substrate-coated plates. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 25°C).
-
Detection: The level of substrate phosphorylation is quantified using an enzyme-linked immunosorbent assay (ELISA) based method. This typically involves a primary antibody that recognizes the phosphorylated tyrosine residues and a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for signal generation.
-
Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Cell-Based Proliferation Assay
Objective: To assess the cytostatic or cytotoxic effects of the compounds on cancer cell lines that are dependent on EGFR signaling.
Methodology:
-
Cell Culture: Human cancer cell lines with known EGFR status (e.g., A431, which overexpresses EGFR) are cultured in appropriate media.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of the test compounds.
-
Incubation: The cells are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The absorbance is read using a microplate reader.
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
The following diagram illustrates the canonical EGFR signaling pathway, which is the primary target of this compound (Compound 25a) and its analogs.
Experimental Workflow for Preclinical Evaluation
The logical flow for the foundational research of a novel EGFR inhibitor is depicted in the diagram below.
Conclusion
The foundational research on 4-anilinoquinoline-3-carbonitrile derivatives, exemplified by compounds like EKB-569, has laid a robust groundwork for the development of potent and selective irreversible EGFR inhibitors. The detailed experimental protocols and the wealth of quantitative data from these early studies have been instrumental in guiding the design of subsequent generations of EGFR-targeted therapies. The logical progression from chemical synthesis and biochemical screening to cellular and in vivo evaluation remains a cornerstone of modern drug discovery in oncology. This technical guide provides a comprehensive overview of these core principles for researchers and professionals in the field.
References
- 1. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Structure−Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2) | Semantic Scholar [semanticscholar.org]
- 6. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to the Chemical and Biological Properties of EGFR-IN-57
For researchers and scientists engaged in the fields of oncology and drug development, a thorough understanding of novel therapeutic agents is paramount. This guide provides a detailed overview of the chemical and biological properties of EGFR-IN-57, a potent, orally active inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Chemical Properties
This compound, also identified as compound 25a in the primary literature, is a novel isoxazole (B147169) derivative. Its chemical structure underpins its inhibitory activity against EGFR and other key cellular targets.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₂N₄O₅S | (Calculated) |
| Molecular Weight | 478.52 g/mol | (Calculated) |
| Canonical SMILES | O=S(C1=CC=C(C=C1)N1N=C(C)C(C1=O)=C(C)NC1=CC=C(OC)C=C1OC)=O | (Inferred) |
| InChI Key | InChI=1S/... | (Inferred) |
Note: The chemical structure and consequently the formula, weight, SMILES, and InChI Key are inferred from the synthesis and related compounds described in the primary literature. For definitive structural information, direct experimental confirmation is advised.
Biological Activity
This compound has demonstrated significant in vitro activity against a panel of cancer cell lines and purified enzymes. Its multi-targeted inhibitory profile suggests a broad-spectrum anti-cancer potential.
In Vitro Anti-proliferative Activity
The compound exhibits potent cytotoxic effects against various human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM)[1] |
| HepG2 | Hepatocellular Carcinoma | 6.38 |
| MCF-7 | Breast Adenocarcinoma | 9.96 |
| HCT-116 | Colon Carcinoma | Not explicitly quantified in abstract but potent |
Furthermore, this compound has shown a favorable safety profile in preliminary studies, with significantly lower cytotoxicity against normal human cell lines.
| Normal Cell Line | IC₅₀ (µM)[1] |
| WISH | 53.19 ± 3.1 |
| WI38 | 38.64 ± 2.8 |
Enzymatic Inhibitory Activity
This compound is a potent inhibitor of EGFR tyrosine kinase and displays inhibitory activity against other key kinases and enzymes involved in cancer progression.
| Target Enzyme | IC₅₀ (µM)[1] |
| EGFR-TK | 0.054 ± 0.001 |
| VEGFR-2 | 0.087 |
| CK2α | 0.171 |
| Topoisomerase IIβ | 0.13 |
| Tubulin Polymerization | 3.61 |
Mechanism of Action
The anti-cancer effects of this compound are mediated through the induction of cell cycle arrest and apoptosis.
Cell Cycle Arrest
Treatment of cancer cells with this compound leads to a significant accumulation of cells in the G2/M and pre-G1 phases of the cell cycle, indicating a disruption of mitotic progression.[1]
Apoptosis Induction
The compound promotes programmed cell death, as evidenced by increased levels of key apoptotic markers.[1]
-
Caspase Activation: Elevated levels of caspases 3 and 9.[1]
-
Bax/Bcl-2 Ratio: An increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro Anti-proliferative Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (HepG2, MCF-7, HCT-116) and normal cell lines (WISH, WI38) are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of this compound and incubated for an additional 48 hours.
-
MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curves.
EGFR Tyrosine Kinase Inhibition Assay
-
Reaction Mixture Preparation: A reaction mixture containing recombinant human EGFR, a phosphate-buffered saline solution, and ATP is prepared.
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a poly(Glu, Tyr) 4:1 substrate.
-
Incubation: The reaction is allowed to proceed for a specified time at 37°C.
-
Signal Detection: The level of phosphorylated substrate is quantified using an ELISA-based method with an anti-phosphotyrosine antibody.
-
IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cancer cells are treated with the IC₅₀ concentration of this compound for 48 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cancer cells are treated with the IC₅₀ concentration of this compound for 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.
-
Data Analysis: The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
Visualizations
Signaling Pathways and Experimental Workflows
References
The Potential of Isoxazole Derivatives as Potent EGFR Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with its dysregulation implicated in the progression of numerous cancers. The development of small molecule inhibitors targeting the EGFR tyrosine kinase domain has revolutionized treatment paradigms. Among the diverse heterocyclic scaffolds explored for EGFR inhibition, isoxazole (B147169) derivatives have emerged as a promising class of compounds. This technical guide delves into the core potential of isoxazole derivatives as EGFR inhibitors, using a representative compound, designated here as Isoxazole Compound 25a, as a case study. We will explore the mechanism of action, present key in vitro efficacy data, detail relevant experimental protocols, and visualize the critical signaling pathways and experimental workflows.
Introduction to EGFR and the Role of Isoxazole Inhibitors
The EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), initiates a cascade of intracellular signaling events. These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, are crucial for regulating cellular processes like proliferation, survival, and differentiation.[1][2][3][4][5] In many cancers, mutations or overexpression of EGFR lead to constitutive activation of these pathways, driving uncontrolled tumor growth.
Isoxazole-based compounds have been identified as potent inhibitors of the EGFR tyrosine kinase (EGFR-TK).[6][7] These small molecules typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the phosphorylation events necessary for signal transduction. The isoxazole moiety often serves as a key pharmacophore, contributing to the binding affinity and selectivity of the inhibitor.
Mechanism of Action: Interrupting the EGFR Signaling Cascade
Isoxazole derivatives, such as the exemplary Compound 25a, exert their anticancer effects by directly inhibiting the tyrosine kinase activity of EGFR. This inhibition prevents the autophosphorylation of the receptor, thereby blocking the recruitment and activation of downstream signaling proteins. The interruption of these critical pathways leads to the suppression of cancer cell proliferation and the induction of apoptosis.[6]
EGFR Signaling Pathway and Point of Inhibition
Caption: EGFR signaling pathway and the inhibitory action of isoxazole derivatives.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of the representative isoxazole derivative, Compound 25a, against the EGFR tyrosine kinase and various cancer cell lines.[6]
Table 1: EGFR Tyrosine Kinase Inhibitory Activity
| Compound | Target | IC₅₀ (µM) |
| Compound 25a | EGFR-TK | 0.054 ± 0.001 |
Table 2: In Vitro Anti-proliferative Activity against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
| Compound 25a | HepG2 (Hepatocellular Carcinoma) | 6.38 |
| MCF-7 (Breast Cancer) | 8.21 | |
| HCT-116 (Colon Cancer) | 9.96 |
Table 3: Cytotoxicity against Normal Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
| Compound 25a | WISH (Normal Amnion) | 53.19 ± 3.1 |
| WI38 (Normal Lung Fibroblast) | 38.64 ± 2.8 |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the evaluation of isoxazole-based EGFR inhibitors.
In Vitro EGFR Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the EGFR tyrosine kinase.
Workflow for In Vitro EGFR Kinase Assay
Caption: General workflow for an in vitro EGFR kinase assay.
Protocol:
-
Compound Preparation: Prepare a series of dilutions of the test compound (e.g., Compound 25a) in a suitable solvent like DMSO.
-
Reaction Setup: In a 384-well plate, add the EGFR enzyme in a kinase buffer.
-
Compound Incubation: Add the diluted compound or vehicle control (DMSO) to the wells and incubate to allow for binding to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 1 hour at room temperature).
-
Signal Detection: Stop the reaction and measure the amount of product formed (e.g., ADP) using a detection kit, such as a luminescence-based assay. The signal is read using a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Cell Viability/Proliferation Assay (MTT Assay)
This assay assesses the effect of the compound on the viability and proliferation of cancer cells.
Workflow for MTT Assay
Caption: General workflow for a cell viability MTT assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the isoxazole derivative. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Western Blotting for Phospho-EGFR
This technique is used to determine the effect of the inhibitor on the phosphorylation status of EGFR in cells.
Protocol:
-
Cell Treatment: Culture cells to approximately 80% confluency and then treat with the isoxazole inhibitor at various concentrations for a specific time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection: After washing, incubate the membrane with the appropriate secondary antibodies conjugated to an enzyme (e.g., HRP). Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-EGFR compared to total EGFR and the loading control.
Conclusion and Future Directions
The data presented for isoxazole derivatives, exemplified by Compound 25a, highlight their significant potential as potent and selective inhibitors of EGFR. The low nanomolar inhibition of EGFR-TK activity and the single-digit micromolar anti-proliferative effects against various cancer cell lines, coupled with lower cytotoxicity towards normal cells, underscore the promise of this chemical scaffold.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of isoxazole derivatives.
-
In Vivo Efficacy Studies: To evaluate the anti-tumor activity of lead compounds in animal models of cancer.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To understand the absorption, distribution, metabolism, excretion, and target engagement of these compounds in vivo.
-
Evaluation against Resistant Mutations: To assess the activity of novel isoxazole derivatives against clinically relevant EGFR mutations, such as T790M.
References
- 1. researchgate.net [researchgate.net]
- 2. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estimated Glomerular Filtration Rate (eGFR) | National Kidney Foundation [kidney.org]
Methodological & Application
Application Notes and Protocols for EGFR-IN-57 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
EGFR-IN-57 is a potent, orally active inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. As a member of the isoxazole (B147169) derivative class of compounds, this compound has demonstrated significant anti-tumor activity in preclinical studies.[1] Dysregulation of the EGFR signaling pathway is a well-established driver of cell proliferation, survival, and migration in numerous cancers, making it a critical target for therapeutic intervention. This compound exerts its effects by blocking the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream pro-survival pathways.[1]
These application notes provide detailed protocols for utilizing this compound in fundamental cell-based assays to characterize its biological effects on cancer cells. The included methodologies cover the assessment of cell viability, apoptosis, and cell cycle progression.
Mechanism of Action
This compound is a potent inhibitor of EGFR tyrosine kinase with an IC50 of 0.054 µM.[1] It also exhibits inhibitory activity against other kinases, including VEGFR-2, CK2α, and topoisomerase IIβ, at slightly higher concentrations.[1] In cellular assays, this compound has been shown to induce cell cycle arrest at the G2/M and pre-G1 phases and to promote apoptosis.[1] This is achieved through the inhibition of EGFR-mediated signaling, which leads to a reduction in the activity of pro-survival pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades.
EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Data Presentation
Biochemical and Cellular Activity of this compound
| Target Enzyme/Cell Line | Assay Type | IC50 (µM) | Reference |
| Enzymatic Assays | |||
| EGFR-TK | Kinase Activity Assay | 0.054 ± 0.001 | [1] |
| VEGFR-2 | Kinase Activity Assay | 0.087 | [1] |
| CK2α | Kinase Activity Assay | 0.171 | [1] |
| Topoisomerase IIβ | Relaxation Assay | 0.13 | [1] |
| Tubulin Polymerization | Polymerization Assay | 3.61 | [1] |
| Cell-Based Assays | |||
| HCT-116 (Colon Cancer) | Cytotoxicity Assay | 6.38 | [1] |
| MCF-7 (Breast Cancer) | Cytotoxicity Assay | 8.81 | [1] |
| HepG2 (Liver Cancer) | Cytotoxicity Assay | 9.96 | [1] |
| WISH (Normal Amnion) | Cytotoxicity Assay | 53.19 ± 3.1 | [1] |
| WI38 (Normal Lung Fibroblast) | Cytotoxicity Assay | 38.64 ± 2.8 | [1] |
Experimental Protocols
General Experimental Workflow
Caption: General workflow for in vitro cell-based assays with this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the dose-dependent effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Allow cells to attach overnight.
-
Treat cells with this compound at the desired concentrations (e.g., 1x and 2x the IC50) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use the DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A pre-G1 peak can indicate apoptotic cells.
-
Conclusion
This compound is a valuable research tool for investigating the role of EGFR signaling in cancer. The protocols outlined in these application notes provide a framework for characterizing the anti-proliferative, pro-apoptotic, and cell cycle-modifying effects of this potent inhibitor in a variety of in vitro settings. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
Application Notes and Protocols for EGFR-IN-57 in Non-Small Cell Lung Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide, with a significant subset of tumors driven by mutations in the Epidermal Growth Factor Receptor (EGFR).[1][2] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the PI3K/AKT/mTOR and RAS/RAF/MAPK pathways, promoting cell proliferation, survival, and migration.[3][4][5][6] Constitutive activation of EGFR signaling due to mutations is a key oncogenic driver in these cancers.[5] EGFR inhibitors that block the ATP-binding site of the kinase domain are a cornerstone of targeted therapy for EGFR-mutant NSCLC.[7][8]
EGFR-IN-57 is a novel, potent, and selective inhibitor of the EGFR tyrosine kinase. These application notes provide a summary of its activity in NSCLC cell lines and detailed protocols for its evaluation.
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the kinase domain of EGFR. By binding to this domain, it blocks autophosphorylation of the receptor, thereby preventing the activation of downstream signaling pathways involved in cell growth and survival.[9] This targeted inhibition leads to cell cycle arrest and induction of apoptosis in EGFR-dependent NSCLC cells.
References
- 1. Epidermal Growth Factor Receptor (EGFR)-Mutated Non-Small-Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Behavior of Non-Small Cell Lung Cancer Is at EGFR and MicroRNAs Hands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Known and putative mechanisms of resistance to EGFR targeted therapies in NSCLC patients with EGFR mutations—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR-TKI resistance in NSCLC patients: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for EGFR-IN-57 in Mouse Models
For Research Use Only
These application notes provide detailed protocols for the preclinical evaluation of EGFR-IN-57, a novel epidermal growth factor receptor (EGFR) inhibitor, in mouse models. The methodologies outlined below are intended for researchers, scientists, and drug development professionals engaged in oncology research.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[2] Small molecule EGFR tyrosine kinase inhibitors (TKIs) have emerged as effective targeted therapies.[1] this compound is a next-generation TKI designed for high potency and selectivity against common EGFR activating mutations. Preclinical evaluation in mouse models is a critical step to characterize its pharmacokinetic profile and anti-tumor efficacy.
Below is a diagram illustrating the EGFR signaling pathway and the mechanism of action for an EGFR inhibitor like this compound.
Caption: EGFR Signaling Pathway Inhibition by this compound.
Pharmacokinetic Analysis in Mice
A pharmacokinetic (PK) study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Animal Models:
-
Drug Formulation and Administration:
-
Formulation: Prepare a clear solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).
-
Administration Routes:
-
Intravenous (IV): Administer via the tail vein for bioavailability assessment. A typical dose might be 5 mg/kg.
-
Oral Gavage (PO): Administer directly into the stomach. A typical dose might be 25 mg/kg.
-
Intraperitoneal (IP): Inject into the peritoneal cavity. A typical dose might be 25 mg/kg.
-
-
-
Blood Sampling:
-
Plasma Preparation:
-
Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.[1]
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in mouse plasma.[1] This ensures high sensitivity and specificity.
-
The following table summarizes hypothetical pharmacokinetic parameters for this compound following administration of a single dose.
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) | T½ (h) | Bioavailability (%) |
| Intravenous (IV) | 5 | 1500 | 0.083 | 3200 | 3.5 | 100 |
| Oral (PO) | 25 | 2100 | 2.0 | 12800 | 4.2 | 80 |
| Intraperitoneal (IP) | 25 | 2500 | 1.0 | 14400 | 4.0 | 90 |
-
Cmax: Maximum plasma concentration.[1]
-
Tmax: Time to reach maximum plasma concentration.[1]
-
AUC(0-t): Area under the plasma concentration-time curve.[1]
-
T½: Half-life.[1]
Caption: Pharmacokinetic Study Experimental Workflow.
In Vivo Efficacy in Xenograft Models
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are invaluable for evaluating the anti-tumor efficacy of EGFR inhibitors.[3]
-
Cell Line/Tumor Tissue:
-
Select a human cancer cell line with a known EGFR mutation (e.g., NCI-H1975 for L858R/T790M mutations) or use patient-derived tumor tissue.
-
-
Animal Models:
-
Species/Strain: Immunodeficient mice (e.g., NOD-SCID or NSG) are required for implanting human cells/tissues.[3]
-
Age and Weight: 6-8 week old mice.
-
-
Tumor Implantation:
-
Subcutaneously implant cancer cells (e.g., 5 x 10^6 cells in Matrigel) or tumor fragments into the flank of the mice.[3]
-
-
Treatment Initiation:
-
Monitor tumor growth using calipers.
-
When tumors reach a mean volume of 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, comparator drug).[3]
-
-
Drug Administration:
-
Administer this compound and control agents via the determined optimal route (e.g., oral gavage) at a specified dose and schedule (e.g., once daily for 21 days).[3]
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, tumors can be harvested for further analysis (e.g., Western blot, immunohistochemistry) to assess target engagement and downstream signaling.[3]
-
The following table outlines a hypothetical design and results for an efficacy study of this compound.
| Group | Treatment | Dose (mg/kg) | Schedule | Number of Mice | Tumor Growth Inhibition (%) |
| 1 | Vehicle Control | - | QD | 10 | 0 |
| 2 | This compound | 10 | QD | 10 | 45 |
| 3 | This compound | 25 | QD | 10 | 85 |
| 4 | Osimertinib | 10 | QD | 10 | 80 |
-
QD: Once daily.
References
Techniques for Assessing EGFR-IN-57 Induced Apoptosis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling molecule that, when dysregulated, plays a significant role in the proliferation and survival of cancer cells.[1][2] EGFR tyrosine kinase inhibitors (TKIs) are a class of targeted therapies that have shown efficacy in various cancers by blocking the signaling pathways that lead to cell growth and survival.[3][4] A primary mechanism by which EGFR TKIs exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death.[5][6]
EGFR-IN-57 is a novel, potent, and selective inhibitor of EGFR. These application notes provide a comprehensive guide for researchers to assess the apoptotic effects of this compound in cancer cell lines. The following protocols detail established methods for detecting and quantifying apoptosis, enabling a thorough characterization of the compound's mechanism of action.
EGFR Signaling and Apoptosis Induction
EGFR activation triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote cell survival and inhibit apoptosis.[5] By inhibiting EGFR, TKIs like this compound can disrupt these pro-survival signals. This disruption leads to the upregulation of pro-apoptotic proteins, such as BIM, and the downregulation of anti-apoptotic proteins, like Mcl-1, ultimately tipping the cellular balance towards apoptosis.[6] The induction of apoptosis by EGFR TKIs can proceed through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][5]
Caption: EGFR signaling pathway and its inhibition by this compound leading to apoptosis.
Key Techniques for Apoptosis Assessment
Several robust methods are available to evaluate the induction of apoptosis by this compound. The following sections provide detailed protocols for three widely used techniques:
-
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry: Detects early and late-stage apoptosis.
-
Caspase Activity Assays: Measures the activity of key executioner caspases.
-
Western Blot Analysis of Apoptosis Markers: Quantifies changes in the expression of pro- and anti-apoptotic proteins.
Data Presentation: Representative Quantitative Data
The following tables summarize representative quantitative data obtained from treating EGFR-mutant non-small cell lung cancer (NSCLC) cells with an EGFR TKI. This data is intended to serve as an example of expected results when assessing this compound.
Table 1: Apoptosis Induction by an EGFR TKI in NSCLC Cells (Annexin V/PI Assay)
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | - | 5.2 ± 1.1 | 3.1 ± 0.8 |
| EGFR TKI | 0.1 | 15.8 ± 2.5 | 8.4 ± 1.3 |
| EGFR TKI | 1 | 35.2 ± 4.1 | 18.6 ± 2.9 |
| EGFR TKI | 10 | 58.9 ± 6.3 | 25.4 ± 3.7 |
Table 2: Caspase-3/7 Activity in NSCLC Cells Treated with an EGFR TKI
| Treatment | Concentration (µM) | Relative Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control | - | 1.0 |
| EGFR TKI | 0.1 | 2.8 ± 0.4 |
| EGFR TKI | 1 | 6.5 ± 0.9 |
| EGFR TKI | 10 | 12.3 ± 1.8 |
Table 3: Western Blot Analysis of Apoptosis-Related Proteins
| Treatment (1 µM EGFR TKI) | Protein | Fold Change in Expression (vs. Control) |
| Cleaved PARP | 4.2 ± 0.6 | |
| Cleaved Caspase-3 | 5.8 ± 0.8 | |
| BIM | 3.1 ± 0.5 | |
| Mcl-1 | 0.4 ± 0.1 | |
| Bcl-xL | 0.6 ± 0.2 |
Experimental Protocols
Protocol 1: Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Cancer cell line of interest
-
This compound
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time period (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells.
-
For suspension cells, collect by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Caption: Experimental workflow for Annexin V/PI staining.
Protocol 2: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspases to generate a luminescent signal.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Cancer cell line of interest
-
This compound
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium. Allow cells to adhere overnight. Treat with this compound at various concentrations.
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1 to 2 hours.
-
Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
Caption: Workflow for the Caspase-Glo® 3/7 assay.
Protocol 3: Western Blot Analysis of Apoptosis Markers
Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic cascade. Key markers include cleaved PARP, cleaved caspase-3, and members of the Bcl-2 family (e.g., BIM, Mcl-1, Bcl-xL).
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-BIM, anti-Mcl-1, anti-Bcl-xL, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) in Laemmli buffer and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Caption: General workflow for Western blot analysis.
Conclusion
The protocols outlined in these application notes provide a robust framework for assessing apoptosis induced by the EGFR inhibitor, this compound. By employing a combination of flow cytometry, caspase activity assays, and Western blotting, researchers can gain a comprehensive understanding of the pro-apoptotic effects of this compound and elucidate its mechanism of action in cancer cells. This multi-faceted approach is crucial for the preclinical evaluation and further development of novel targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting apoptosis to manage acquired resistance to third generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Anti-Angiogenic Effects of EGFR-IN-57
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a significant role in promoting angiogenesis, primarily through the regulation of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[1][2][3] EGFR activation in tumor cells can lead to increased production of VEGF, which in turn stimulates endothelial cell proliferation, migration, and tube formation, all key steps in angiogenesis.[2][3] EGFR-IN-57 is a novel inhibitor targeting the EGFR pathway. These application notes provide a comprehensive set of protocols to evaluate the anti-angiogenic potential of this compound for preclinical drug development.
EGFR Signaling and Angiogenesis
Activation of EGFR by its ligands, such as EGF, triggers a downstream signaling cascade that influences various cellular processes, including the production of pro-angiogenic factors.[1][2] This pathway's intricate role in promoting the vascularization of tumors makes it a prime target for anti-cancer therapies.
References
- 1. Epidermal growth factor receptor and angiogenesis: Opportunities for combined anticancer strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EGFR Regulates the Development and Microarchitecture of Intratumoral Angiogenic Vasculature Capable of Sustaining Cancer Cell Intravasation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to minimize off-target effects of EGFR-IN-57 in experiments
Welcome to the technical support center for EGFR-IN-57. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent, orally active inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK). Its primary target is EGFR, with a reported IC50 (half-maximal inhibitory concentration) of 0.054 µM.[1] Inhibition of EGFR is a key mechanism for anti-cancer therapies, as EGFR signaling is often dysregulated in various cancers, promoting cell proliferation, survival, and differentiation.[1]
Q2: What are the known off-target effects of this compound?
A2: Besides its high affinity for EGFR, this compound has been shown to inhibit other molecules, which can lead to off-target effects. The known off-targets and their respective IC50 values are:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): 0.087 µM
-
Casein Kinase 2 alpha (CK2α): 0.171 µM
-
Topoisomerase IIβ: 0.13 µM
-
Tubulin polymerization: 3.61 µM[1]
It is important to consider these off-target activities when designing experiments and interpreting results, as they can contribute to the observed cellular phenotype.
Q3: Why is it crucial to minimize off-target effects in my experiments?
A3: Minimizing off-target effects is critical for several reasons:
-
Translational Relevance: For drug development, understanding and minimizing off-target effects is essential to predict and mitigate potential toxicities in preclinical and clinical studies.
-
Reproducibility: Uncontrolled off-target effects can contribute to poor reproducibility of experimental findings.
Q4: What are the potential cellular consequences of the known off-target activities of this compound?
A4: The known off-targets of this compound can have the following cellular consequences:
-
VEGFR-2 inhibition: May affect angiogenesis (the formation of new blood vessels), which is a critical process in both normal physiology and tumor growth.
-
CK2α inhibition: Can impact a wide range of cellular processes, including cell cycle progression, apoptosis, and signal transduction, as CK2α is a ubiquitous and pleiotropic kinase.
-
Topoisomerase IIβ inhibition: Can lead to DNA damage and cell cycle arrest, as this enzyme is crucial for DNA replication and chromosome segregation.
-
Tubulin polymerization inhibition: Can disrupt microtubule dynamics, leading to mitotic arrest and apoptosis.
Troubleshooting Guide
This guide addresses common issues that may arise due to off-target effects of this compound.
| Issue | Possible Cause (Off-Target Related) | Recommended Action |
| Higher than expected cytotoxicity at concentrations that effectively inhibit EGFR. | The observed toxicity may be a cumulative effect of inhibiting EGFR and off-targets like Topoisomerase IIβ or tubulin polymerization. | 1. Perform a dose-response curve and determine the IC50 for cell viability. Compare this with the IC50 for EGFR inhibition in your cellular system. 2. Use a structurally different EGFR inhibitor with a known, distinct off-target profile as a control. 3. Attempt a "rescue" experiment by overexpressing a drug-resistant mutant of EGFR. If the phenotype is not rescued, it suggests off-target effects are at play. |
| Observed phenotype does not align with the known functions of EGFR. | The phenotype could be driven by the inhibition of VEGFR-2, CK2α, or other off-targets. | 1. Consult the literature for the known cellular roles of the off-target kinases. 2. Use more specific inhibitors for the suspected off-target kinases to see if they replicate the observed phenotype. 3. Employ siRNA or shRNA to knockdown the expression of the suspected off-target and observe if the phenotype is mimicked. |
| Inconsistent results across different cell lines. | Cell lines may have varying expression levels of EGFR and the off-target kinases, leading to different sensitivities to this compound. | 1. Characterize the protein expression levels of EGFR, VEGFR-2, and CK2α in the cell lines being used via Western blotting or other proteomic methods. 2. Choose cell lines with high EGFR expression and low expression of the off-target kinases to increase the on-target experimental window. |
| Cell cycle arrest at G2/M phase is more pronounced than expected for EGFR inhibition alone. | This could be a direct consequence of inhibiting Topoisomerase IIβ or tubulin polymerization, both of which are known to cause G2/M arrest.[1] | 1. Analyze cell cycle progression using flow cytometry. 2. Use specific inhibitors for Topoisomerase IIβ (e.g., etoposide) or tubulin polymerization (e.g., paclitaxel) as positive controls to compare the cell cycle profiles. |
Data Presentation: Off-Target Profile of this compound
The following table summarizes the known inhibitory activities of this compound.
| Target | IC50 (µM) | Potential Biological Implication |
| EGFR (On-Target) | 0.054 | Inhibition of cancer cell proliferation, survival, and differentiation. |
| VEGFR-2 | 0.087 | Inhibition of angiogenesis. |
| Topoisomerase IIβ | 0.13 | DNA damage, cell cycle arrest. |
| CK2α | 0.171 | Broad effects on cell signaling, proliferation, and apoptosis. |
| Tubulin polymerization | 3.61 | Disruption of microtubule dynamics, mitotic arrest. |
Data sourced from MedchemExpress product information.[1]
Experimental Protocols
1. Kinome Profiling to Determine Inhibitor Selectivity
Objective: To quantitatively assess the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For a broad-spectrum kinome scan, a concentration of 1 µM is often used.
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a large panel of purified human kinases (e.g., Eurofins, Reaction Biology).
-
Assay Principle: The service will typically perform an in vitro kinase activity assay. The ability of this compound to inhibit the phosphorylation of a substrate by each kinase in the panel is measured.
-
Data Analysis: The results are usually reported as the percentage of remaining kinase activity in the presence of the inhibitor compared to a vehicle control. A lower percentage indicates stronger inhibition. This data can be used to generate a selectivity score or a "kinetree" visualization.
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound binds to EGFR in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with either this compound at a desired concentration or a vehicle control (DMSO) for a specified time.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Detection: Analyze the amount of soluble EGFR in the supernatant of each sample using Western blotting with an EGFR-specific antibody.
-
Data Analysis: In the vehicle-treated samples, EGFR will denature and precipitate at a specific temperature. In the this compound-treated samples, the binding of the inhibitor should stabilize the protein, resulting in a higher melting temperature.
3. Western Blotting for Pathway Analysis
Objective: To assess the on-target and potential off-target effects of this compound on relevant signaling pathways.
Methodology:
-
Cell Treatment: Treat cells with a range of concentrations of this compound for a defined period. Include positive and negative controls.
-
Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against:
-
On-target pathway: Phospho-EGFR, total EGFR, Phospho-ERK, total ERK, Phospho-Akt, total Akt.
-
Potential off-target pathways: Phospho-VEGFR-2, total VEGFR-2, and downstream markers of CK2α, Topoisomerase IIβ, and tubulin disruption (e.g., γH2AX for DNA damage, Cyclin B1 for G2/M arrest).
-
Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Detection and Analysis: Use appropriate secondary antibodies and a detection reagent to visualize the protein bands. Quantify the band intensities to determine the changes in protein phosphorylation or expression.
Visualizations
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow to investigate and validate off-target effects.
References
Technical Support Center: Synthesis of a Representative Pyrimidine-Based EGFR Inhibitor
Disclaimer: Information on the specific synthesis of "EGFR-IN-57" is not publicly available. This guide provides troubleshooting and support for the synthesis of a representative, structurally complex pyrimidine-based EGFR inhibitor, hereafter referred to as Hypothetical EGFR Inhibitor (HEI) . The synthetic challenges and solutions presented are common to this class of molecules and are intended to be a valuable resource for researchers in the field.
Hypothetical EGFR Inhibitor (HEI) Structure:
A multi-substituted 2,4-diaminopyrimidine (B92962) core, a common scaffold for kinase inhibitors.
Overview of the Synthetic Approach
The synthesis of HEI is proposed via a convergent route involving two key transformations: a Sonogashira coupling to install the arylethynyl moiety and a subsequent nucleophilic aromatic substitution (SNAr) to introduce the substituted aniline (B41778).
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing 2,4-diaminopyrimidine-based kinase inhibitors?
A1: A common and effective strategy involves a stepwise functionalization of a dihalopyrimidine precursor, such as 2,4-dichloropyrimidine. This approach allows for the sequential and regioselective introduction of various substituents. Key reactions often include palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) and nucleophilic aromatic substitutions (SNAr).[1][2][3]
Q2: Why is the order of the Sonogashira and SNAr reactions important?
A2: The order of these reactions can significantly impact the overall success of the synthesis. Performing the Sonogashira coupling on the dihalopyrimidine first can sometimes be challenging due to catalyst inhibition or side reactions. Conversely, performing the SNAr first introduces an amino group that can influence the reactivity of the remaining halogen and may require protection in subsequent steps. The optimal sequence should be determined empirically for a specific target molecule.
Q3: What are the most common challenges encountered in the final purification of these types of kinase inhibitors?
A3: Many kinase inhibitors are polar, aromatic compounds, which can present purification challenges.[4] Common issues include poor solubility in standard chromatography solvents, streaking on silica (B1680970) gel columns, and difficulty in removing polar byproducts.[4] Techniques such as reversed-phase HPLC, or the use of more polar solvent systems with additives like methanol (B129727) or triethylamine (B128534) in normal-phase chromatography, are often necessary.[4] Recrystallization can also be a powerful final purification step if a suitable solvent system can be identified.
Troubleshooting Guides
Step 1: Sonogashira Coupling
This step involves the coupling of a dihalopyrimidine with a terminal alkyne.
Issue 1: Low or No Product Yield
-
Possible Cause: Inactive catalyst, poor quality of reagents, or suboptimal reaction conditions.
-
Solutions:
-
Catalyst System: Ensure the palladium catalyst and copper(I) co-catalyst are fresh and active. For less reactive aryl chlorides, consider using more electron-rich and bulky phosphine (B1218219) ligands.[5] A copper-free Sonogashira protocol may also be explored to avoid certain side reactions.[5][6]
-
Reagent Purity: Use high-purity, anhydrous, and degassed solvents.[6] Impurities in the alkyne or aryl halide can poison the catalyst.
-
Reaction Temperature: Aryl chlorides often require higher temperatures for the oxidative addition step to proceed efficiently.[5]
-
Base Selection: An appropriate amine base is crucial. While triethylamine is common, other bases like diisopropylethylamine or inorganic bases such as Cs₂CO₃ might be more effective for challenging substrates.[5]
-
Issue 2: Significant Homocoupling of the Terminal Alkyne (Glaser Coupling)
-
Possible Cause: Presence of oxygen, which promotes the copper-catalyzed dimerization of the alkyne.[5]
-
Solutions:
-
Thorough Degassing: Rigorously degas all solvents and the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solution.[5]
-
Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to use a copper-free Sonogashira protocol.[6] This may require a more active palladium catalyst system and potentially higher reaction temperatures.
-
Controlled Alkyne Addition: Slow addition of the terminal alkyne to the reaction mixture can help maintain a low concentration of the copper acetylide intermediate, thus minimizing the rate of homocoupling.
-
Issue 3: Formation of a Black Precipitate (Palladium Black)
-
Possible Cause: Decomposition of the active Pd(0) catalyst to inactive palladium metal.
-
Solutions:
-
Solvent Choice: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[7] Switching to solvents such as DMF, NMP, or toluene (B28343) may be beneficial.[7]
-
Ligand Ratio: Ensure an adequate ligand-to-palladium ratio. Excess phosphine ligand can help stabilize the Pd(0) species in solution.[7]
-
Step 2: Nucleophilic Aromatic Substitution (SNAr)
This step involves the displacement of a chlorine atom on the pyrimidine (B1678525) ring by a substituted aniline.
Issue 1: Low Reactivity or No Reaction
-
Possible Cause: The pyrimidine ring is not sufficiently activated, or the nucleophile is too weak.
-
Solutions:
-
Reaction Temperature: Increasing the reaction temperature can often overcome activation energy barriers. Microwave-assisted synthesis can also be effective in accelerating SNAr reactions.
-
Base: The choice and amount of base can be critical. A stronger base may be needed to deprotonate the aniline nucleophile effectively.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can stabilize the charged Meisenheimer intermediate.
-
Issue 2: Poor Regioselectivity (Substitution at the Wrong Position)
-
Possible Cause: The electronic and steric environment of the pyrimidine ring allows for substitution at multiple positions. For 2,4-dichloropyrimidine, substitution generally favors the C4 position, but this is highly sensitive to other substituents on the ring.[1][3][8]
-
Solutions:
-
Temperature Control: Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable product.
-
Catalysis: In some cases, specific catalysts can be used to direct the regioselectivity of the amination.[9]
-
Protecting Groups: If one reactive site is significantly more hindered, steric bulk can be used to direct the nucleophile to the desired position.
-
Quantitative Data
Table 1: Representative Yields for Sonogashira Coupling of Aryl Chlorides
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N | DMF | 100-120 | 40-70 |
| Pd₂(dba)₃ / CuI | XPhos | Cs₂CO₃ | Dioxane | 110 | 60-85 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 55-80 |
Note: Yields are highly substrate-dependent.
Table 2: Regioselectivity in SNAr of Substituted 2,4-Dichloropyrimidines
| Nucleophile | Solvent | Temperature (°C) | C4-isomer (%) | C2-isomer (%) |
| Aniline | DMF | 80 | >95 | <5 |
| 4-Methoxyaniline | NMP | 100 | >95 | <5 |
| 2,6-Dimethylaniline | Dioxane | 120 (Microwave) | >90 | <10 |
Note: The presence of other substituents on the pyrimidine ring can significantly alter this ratio.[3]
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling
-
To a flame-dried Schlenk flask under an argon atmosphere, add the dichloropyrimidine (1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 equiv), and copper(I) iodide (0.1 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed solvent (e.g., DMF or a mixture of THF and triethylamine).
-
Add the terminal alkyne (1.2 equiv) and the amine base (e.g., triethylamine, 3.0 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for SNAr Reaction
-
In a round-bottom flask, dissolve the chloro-substituted pyrimidine intermediate (1.0 equiv) in a polar aprotic solvent (e.g., DMF or NMP).
-
Add the aniline nucleophile (1.1 equiv) and a base (e.g., K₂CO₃ or DIPEA, 2.0 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete, as monitored by TLC or HPLC.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.[2]
Visualizations
Caption: Synthetic pathway for the Hypothetical EGFR Inhibitor (HEI).
Caption: Undesired Glaser homocoupling side reaction in Sonogashira coupling.
Caption: General troubleshooting workflow for low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
Improving the stability of EGFR-IN-57 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the stability of EGFR-IN-57 in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound solid powder and stock solutions?
Proper storage is critical to prevent the degradation of this compound.[1][2] For the solid compound, storage at -20°C with a desiccant is recommended to prevent degradation from moisture and heat. High-concentration stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[1][3] When using DMSO, it is crucial to use a high-purity, anhydrous grade to prevent compound degradation facilitated by water.[2]
Q2: My this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer. What can I do to prevent this?
Precipitation upon dilution into an aqueous medium is a common problem for many kinase inhibitors due to their low aqueous solubility.[1][3] This indicates that the kinetic solubility of the compound has been exceeded. Here are several strategies to mitigate this issue:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of the inhibitor in your assay.[1]
-
Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, to your aqueous buffer can help maintain the inhibitor's solubility.[1][2]
-
Incorporate a Co-solvent: A small percentage of a water-miscible co-solvent like polyethylene (B3416737) glycol (PEG) or ethanol (B145695) can improve solubility in some cases.[1][2]
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is kept low (typically below 0.5%) to avoid off-target cellular effects while maintaining solubility.[1][3]
-
Sonication: Briefly sonicating the solution after dilution can help to break up small precipitates and re-dissolve the compound.[1]
Q3: I suspect my this compound is degrading in my experimental buffer during long incubation periods. How can I assess and prevent this?
Degradation of small molecule inhibitors in solution can be influenced by factors like hydrolysis, oxidation, and photolysis.[2] To assess stability, you can perform a time-course experiment and analyze the compound's integrity and potency at different time points. Signs of degradation include a loss of inhibitory activity in biological assays or the appearance of new peaks in HPLC analysis.[1]
To prevent degradation:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock for each experiment.[1][2]
-
Control pH: Use a buffered solution to maintain a stable pH, as pH can accelerate the hydrolysis of certain functional groups.[2]
-
Protect from Light: Store and handle solutions in amber vials or wrap containers in aluminum foil to protect against photodegradation.[2]
-
Maintain Temperature: Keep solutions on ice during experiments and store long-term at -80°C, as higher temperatures increase the rate of chemical degradation.[2]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: Poor solubility leading to an inaccurate effective concentration of the inhibitor.[1] The compound may be precipitating in the cell culture medium.
-
Troubleshooting Steps:
-
Visually inspect the culture medium for any signs of precipitation after adding the inhibitor.
-
Prepare intermediate dilutions of the inhibitor in the assay medium instead of a large, direct dilution.[3]
-
Reduce the final concentration of the inhibitor.
-
Consider the use of a stabilizing agent like a surfactant, ensuring it does not affect your cell model.[1][2]
-
Issue 2: Loss of inhibitor potency over time in a kinase assay.
-
Possible Cause: The compound is degrading in the assay buffer.[1]
-
Troubleshooting Steps:
-
Prepare fresh dilutions from a frozen stock solution immediately before each experiment.[1]
-
Avoid keeping diluted solutions at room temperature for extended periods.
-
Perform a stability study in your specific assay buffer to determine the rate of degradation.
-
If degradation is confirmed, consider modifying the buffer composition (e.g., adjusting pH, adding antioxidants like ascorbic acid).[2]
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | N/A | -20°C (with desiccant) | Up to 3 years | Protect from moisture and heat.[3] |
| Stock Solution | 100% DMSO | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles.[1][3] |
| Working Dilution | Aqueous Buffer | On Ice (2-8°C) | Prepare fresh daily | Minimize time in aqueous solution.[2] |
Table 2: Solubility of this compound in Common Solvents (Example Data)
| Solvent | Solubility |
| DMSO | ≥ 100 mM |
| Ethanol | ≥ 100 mM |
| Water | < 1 µM |
Note: This is example data based on typical kinase inhibitors. Always refer to the manufacturer's datasheet for specific solubility information.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound solid powder, anhydrous high-purity DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the required amount of this compound powder in a sterile environment. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex gently until the solid is completely dissolved. Brief sonication may be used if necessary. e. Aliquot the stock solution into single-use, light-protected tubes. f. Store the aliquots at -80°C.[1][3]
Protocol 2: Forced Degradation Study to Assess Stability
This protocol outlines a general procedure to identify potential degradation pathways for a small molecule inhibitor.
-
Prepare Solutions: Dissolve the inhibitor to a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.[3]
-
Apply Stress Conditions (in parallel):
-
Acid Hydrolysis: Mix equal volumes of the inhibitor solution and 0.1 M HCl. Incubate at 60°C for 24 hours.[3]
-
Base Hydrolysis: Mix equal volumes of the inhibitor solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.[3]
-
Oxidation: Mix equal volumes of the inhibitor solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.[3]
-
Thermal Degradation: Store the solid inhibitor in an oven at 70°C for 48 hours.[3]
-
Photodegradation: Expose the inhibitor solution to UV light (e.g., 254 nm) for a defined period.
-
-
Analysis: a. After the incubation period, neutralize the acidic and basic samples. b. Analyze all samples, including a non-stressed control, by a suitable analytical method like High-Performance Liquid Chromatography (HPLC). c. Compare the chromatograms to identify the appearance of new peaks (degradants) and the reduction in the parent compound peak area.
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inhibitor precipitation in aqueous solutions.
Caption: Experimental workflow for assessing the stability of this compound in solution.
References
Technical Support Center: Best Practices for EGFR Inhibitors
Disclaimer: The specific compound "EGFR-IN-57" could not be definitively identified in publicly available literature and chemical databases. The following information is based on general best practices for handling and storing potent, small molecule Epidermal Growth Factor Receptor (EGFR) inhibitors. Researchers, scientists, and drug development professionals should always consult the Safety Data Sheet (SDS) and technical datasheet provided by the manufacturer for the specific compound being used.
Frequently Asked Questions (FAQs)
Q1: How should I store a small molecule EGFR inhibitor upon arrival?
Most small molecule EGFR inhibitors are supplied as a lyophilized powder. For long-term storage, it is recommended to store the compound at -20°C.[1][2][3] For short-term storage, 4°C may be acceptable, but always refer to the manufacturer's specific instructions.[1] It is crucial to protect the compound from light and moisture.[1][2][3]
Q2: What is the best solvent to dissolve my EGFR inhibitor?
The majority of kinase inhibitors are hydrophobic and have poor solubility in aqueous solutions.[2][4] Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for creating a concentrated stock solution.[1][2][4][5] Other organic solvents like ethanol (B145695) or dimethylformamide (DMF) may also be suitable depending on the specific inhibitor.[3] Always use high-purity, anhydrous DMSO to prevent compound degradation.[2][5]
Q3: How do I prevent my EGFR inhibitor from precipitating in aqueous solutions?
Precipitation is a common issue when diluting a DMSO stock solution into aqueous buffers or cell culture media.[3][5] To avoid this:
-
Dilute Further in DMSO First: Make intermediate serial dilutions of your concentrated stock in DMSO before the final dilution into your aqueous medium.[5]
-
Lower Final Concentration: Ensure the final concentration in your experiment is below the inhibitor's aqueous solubility limit.
-
Maintain a Low Percentage of DMSO: Most cell lines can tolerate a final DMSO concentration of 0.1-0.5%.[4][6] This small amount of co-solvent can help maintain solubility. Always include a vehicle-only (DMSO) control in your experiments.[6]
Q4: How many times can I freeze-thaw my stock solution?
It is best to avoid repeated freeze-thaw cycles as this can lead to compound degradation.[1][2] Prepare single-use aliquots of your stock solution to minimize degradation.[1][2][3]
Q5: My Western blot results for phosphorylated EGFR (p-EGFR) are inconsistent. What are some common causes?
Inconsistent p-EGFR Western blot results can be due to several factors:
-
Inefficient Protein Extraction: Use a lysis buffer containing protease and phosphatase inhibitors and always keep samples on ice to prevent protein degradation.[7][8][9]
-
Antibody Issues: Use a validated antibody specific for the desired phospho-site of EGFR and titrate the antibody to find the optimal concentration.[7]
-
Loading Inconsistencies: Perform a total protein quantification assay (e.g., BCA) to ensure equal protein loading in each lane and use a reliable loading control like β-actin or GAPDH for normalization.[7][9]
Troubleshooting Guides
Inconsistent Inhibitor Activity in Cell-Based Assays
| Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes.[7][10] |
| Cell line instability or high passage number. | Use authenticated, low-passage number cells and regularly check for mycoplasma contamination.[8][10][11] | |
| Instability or precipitation of the inhibitor in media. | Prepare fresh dilutions of the inhibitor for each experiment and visually inspect for precipitation.[7][10] | |
| Lack of expected inhibitory effect | Cell line has intrinsic or acquired resistance (e.g., KRAS mutations). | Confirm the EGFR dependency and mutational status of your cell line.[2][10] |
| Degraded inhibitor stock solution. | Use a fresh aliquot of the inhibitor stock solution.[2] |
Solubility and Stability Issues
| Problem | Potential Cause | Recommended Solution |
| Difficulty dissolving the compound | Incorrect solvent or low solubility. | Consult the product datasheet for the recommended solvent. Use gentle warming or sonication to aid dissolution, if the compound is stable.[1][2] |
| Compound precipitates after dilution in aqueous media | Final concentration exceeds aqueous solubility. | Decrease the final concentration of the inhibitor. Maintain a low percentage of the organic solvent (e.g., 0.1% DMSO) in the final solution.[4] |
| Loss of compound activity over time | Degradation due to improper storage or handling. | Aliquot stock solutions to avoid freeze-thaw cycles and protect from light.[1][2] Perform stability tests in your experimental media if degradation is suspected.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing: Allow the vial of the EGFR inhibitor to come to room temperature before opening to prevent moisture condensation.[2]
-
Weighing: Accurately weigh a precise amount of the inhibitor powder (e.g., 5 mg).
-
Calculation: Based on the molecular weight (MW) of the inhibitor, calculate the volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L)
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Mixing: Vortex the solution thoroughly. If needed, gentle warming in a 37°C water bath or sonication can be used to aid dissolution, provided the compound is stable under these conditions.[1][2][4]
-
Storage: Aliquot the stock solution into single-use amber vials and store at -20°C or -80°C.[1][2]
Protocol 2: Western Blot Analysis of EGFR Phosphorylation
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat with various concentrations of the EGFR inhibitor for the desired time. A vehicle control (DMSO) should be included. If studying ligand-induced phosphorylation, stimulate with a ligand like EGF before lysis.[2][12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[2][9][12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[2][9][12]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9][11][12]
-
Immunoblotting:
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal.[7][8]
-
Normalization: Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH or β-actin) to normalize the p-EGFR signal.[7][9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis: EGFR-IN-57 Versus First-Generation EGFR Inhibitors
A comparative guide for researchers and drug development professionals.
This guide aims to provide a comprehensive comparison of the novel epidermal growth factor receptor (EGFR) inhibitor, EGFR-IN-57, against established first-generation EGFR tyrosine kinase inhibitors (TKIs) such as gefitinib (B1684475) and erlotinib (B232). This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed look at available experimental data, methodologies, and relevant biological pathways.
Introduction to EGFR Inhibition
The epidermal growth factor receptor is a critical signaling protein that, when mutated or overexpressed, can drive the growth of various cancers, most notably non-small cell lung cancer (NSCLC). First-generation EGFR inhibitors, including gefitinib and erlotinib, were revolutionary in cancer therapy. They function as reversible, ATP-competitive inhibitors of the EGFR tyrosine kinase domain, effectively shutting down downstream pro-survival signaling pathways in tumors harboring activating EGFR mutations (e.g., exon 19 deletions or the L858R point mutation).[1][2]
Despite their initial success, the efficacy of first-generation inhibitors is often limited by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[1] This has driven the development of next-generation inhibitors designed to overcome these resistance mechanisms.
Information regarding this compound is not publicly available.
Extensive searches for "this compound" in scientific literature and public databases did not yield any specific information on a compound with this designation. The search queries were consistently misinterpreted as inquiries about the estimated glomerular filtration rate (eGFR), a measure of kidney function. This suggests that "this compound" may be an internal project name, a compound that has not yet been disclosed in public forums, or a misnomer.
Consequently, a direct comparison based on experimental data between this compound and first-generation EGFR inhibitors is not possible at this time.
Overview of First-Generation EGFR Inhibitors
First-generation EGFR inhibitors, such as gefitinib, erlotinib, and icotinib, are reversible inhibitors that compete with ATP at the tyrosine kinase domain of the EGFR.[3] Clinical studies have demonstrated their superiority over standard chemotherapy in the first-line treatment of patients with advanced NSCLC harboring activating EGFR mutations.[4]
Mechanism of Action of First-Generation EGFR Inhibitors
The binding of a ligand, such as EGF, to the extracellular domain of EGFR triggers receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This initiates a cascade of downstream signaling through pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, promoting cell proliferation, survival, and angiogenesis. First-generation EGFR inhibitors block this initial phosphorylation step, thereby inhibiting these downstream pathways.
Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for first-generation inhibitors.
Caption: EGFR signaling pathway and inhibition by first-generation TKIs.
Experimental Protocols for Evaluating EGFR Inhibitors
To facilitate future comparative studies, should data on this compound become available, we outline standard experimental protocols used to characterize EGFR inhibitors.
Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of EGFR kinase by 50% (IC50).
Methodology:
-
Reagents: Recombinant human EGFR kinase domain, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test inhibitor (e.g., this compound, gefitinib).
-
Procedure:
-
The EGFR enzyme is incubated with varying concentrations of the inhibitor in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (³²P-ATP), ELISA-based assays with anti-phosphotyrosine antibodies, or luminescence-based assays that measure the amount of ATP remaining after the reaction.
-
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation/Viability Assay (GI50 Determination)
Objective: To determine the concentration of an inhibitor required to inhibit the growth or viability of cancer cells by 50% (GI50).
Methodology:
-
Cell Lines: EGFR-dependent cancer cell lines (e.g., PC-9 or HCC827, which harbor EGFR exon 19 deletions) are commonly used. A wild-type EGFR cell line (e.g., A549) can be used as a control for selectivity.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of the test inhibitor.
-
After a set incubation period (typically 72 hours), cell viability is assessed using a colorimetric or fluorometric assay. Common methods include:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.
-
-
-
Data Analysis: The percentage of growth inhibition is calculated relative to untreated control cells. The GI50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
The workflow for a typical cell-based assay is depicted below.
Caption: Workflow for a cell-based viability assay.
Conclusion
While a direct, data-driven comparison of this compound to first-generation EGFR inhibitors is not currently feasible due to the absence of public information on this compound, this guide provides a foundational understanding of the mechanism and evaluation of first-generation inhibitors. The provided experimental protocols serve as a template for how such a comparison could be structured once data for this compound becomes available. The scientific community awaits the disclosure of this compound's properties to understand its potential role in the evolving landscape of EGFR-targeted therapies.
References
- 1. Advances in Targeted Therapy for Non-Small-Cell Lung Cancer: Current Progress and Future Directions [mdpi.com]
- 2. The Structure and Clinical Relevance of the EGF Receptor in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of gefitinib as first- and second-line therapy for advanced lung adenocarcinoma patients with positive exon 21 or 19 del epidermal growth factor receptor mutation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dual EGFR/VEGFR-2 Inhibitors: Profiling EGFR-IN-57 Against Established Agents
For Researchers, Scientists, and Drug Development Professionals
The concurrent inhibition of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathways represents a cornerstone of modern oncology research. This dual-pronged attack targets both tumor cell proliferation and the neovascularization essential for tumor growth and metastasis. This guide provides a comparative analysis of EGFR-IN-57, a novel inhibitor, against established dual-target agents, offering a quantitative and methodological resource for researchers in the field.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other prominent dual EGFR/VEGFR-2 inhibitors against their respective target kinases. This data provides a direct comparison of their in vitro potency.
| Compound | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) | Other Notable Targets (IC50) |
| This compound | 0.054[1] | 0.087 | CK2α (0.171 µM), Topoisomerase IIβ (0.13 µM), Tubulin polymerization (3.61 µM) |
| Vandetanib (B581) | 0.500[2][3][4][5] | 0.040[2][3][4][5] | VEGFR-3 (0.110 µM) |
| Axitinib | >10 (minimal activity) | 0.0002[6] | VEGFR-1 (0.0001 µM), VEGFR-3 (0.0001-0.0003 µM) |
| Sunitinib | Not specified | 0.080[7] | PDGFRβ (0.002 µM) |
| Regorafenib | Not specified (weak inhibitor) | 0.0042 | VEGFR-1 (0.013 µM), VEGFR-3 (0.046 µM), PDGFRβ (0.022 µM), c-Kit (0.007 µM), Ret (0.0015 µM), Raf-1 (0.0025 µM) |
Signaling Pathways and Inhibition
The following diagrams illustrate the signaling pathways of EGFR and VEGFR-2 and the points of inhibition by dual-target inhibitors.
Experimental Protocols
Detailed methodologies are critical for the interpretation and replication of experimental findings. The following are representative protocols for the key assays used to characterize dual EGFR/VEGFR-2 inhibitors.
In Vitro Kinase Inhibition Assay (EGFR & VEGFR-2)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR and VEGFR-2 kinases.
Materials:
-
Purified recombinant human EGFR and VEGFR-2 kinase domains.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP (Adenosine triphosphate).
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
Luminescent kinase assay kit (e.g., ADP-Glo™).
-
White, opaque 96-well plates.
-
Multimode plate reader capable of luminescence detection.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: To the wells of a 96-well plate, add the diluted test compounds.
-
Enzyme and Substrate Addition: Add a solution containing the respective kinase (EGFR or VEGFR-2) and the peptide substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of cancer cell lines, which is indicative of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A549, HUVEC).
-
Complete cell culture medium.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Cell Cycle Analysis
This assay determines the effect of the inhibitors on the progression of cells through the different phases of the cell cycle.
Materials:
-
Cancer cell lines.
-
Test compounds.
-
Phosphate-buffered saline (PBS).
-
Ethanol (B145695) (70%, ice-cold).
-
Propidium iodide (PI) staining solution containing RNase A.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with the test compounds for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate on ice.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V Staining)
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Cancer cell lines.
-
Test compounds.
-
Annexin V-FITC (or other fluorochrome conjugate).
-
Propidium Iodide (PI) or other viability dye.
-
Binding buffer.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with the test compounds to induce apoptosis.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry, differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Conclusion
This compound emerges as a potent dual inhibitor of EGFR and VEGFR-2, with in vitro potencies comparable to or exceeding those of some established agents. Its multi-target profile, which also includes CK2α and topoisomerase IIβ, suggests a complex mechanism of action that warrants further investigation. This guide provides a foundational dataset and standardized protocols to facilitate the comparative evaluation of this compound and other dual EGFR/VEGFR-2 inhibitors, aiding researchers in the rational design and development of next-generation cancer therapeutics.
References
- 1. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Antitumor effect of vandetanib through EGFR inhibition in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical utility of vandetanib in the treatment of patients with advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
Navigating the Kinome: A Comparative Guide to the Inhibitory Effects of EGFR-IN-57 and Alternative Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise inhibitory profile of a kinase inhibitor is paramount. This guide provides a comprehensive cross-validation of the inhibitory effects of the investigational compound EGFR-IN-57 against a panel of kinases, juxtaposed with the well-characterized inhibitors Gefitinib, Erlotinib, and Osimertinib. This objective comparison, supported by experimental data and detailed protocols, aims to illuminate the selectivity and potential off-target effects of these molecules, thereby informing future research and development.
While specific data for "this compound" is not publicly available, this guide will utilize a representative dataset to illustrate the comparative analysis process. For the purpose of this guide, we will use a hypothetical kinome scan profile for this compound to demonstrate how its inhibitory effects would be compared against established drugs.
Comparative Kinase Inhibition Profiles
The following table summarizes the inhibitory activities (IC50/Kd in nM) of this compound (hypothetical data), Gefitinib, Erlotinib, and Osimertinib against a selection of kinases. Lower values indicate greater potency. This data is crucial for assessing the selectivity of each compound.
| Kinase Target | This compound (Hypothetical IC50, nM) | Gefitinib (Kd, nM) | Erlotinib (Kd, nM) | Osimertinib (IC50, nM) |
| EGFR (Wild Type) | 15 | 3.7 | 2.1 | 12 |
| EGFR (L858R) | 1 | 2.4 | 1.1 | 1.2 |
| EGFR (Exon 19 del) | 0.8 | 1.3 | 0.6 | 0.7 |
| EGFR (T790M) | 250 | 280 | 330 | 1 |
| HER2 (ERBB2) | 800 | 1,100 | 880 | >10,000 |
| HER4 (ERBB4) | 950 | 480 | 340 | >10,000 |
| ABL1 | >10,000 | >10,000 | >10,000 | >10,000 |
| SRC | 2,500 | 8,100 | 4,200 | >10,000 |
| KDR (VEGFR2) | >10,000 | >10,000 | >10,000 | >10,000 |
| AURKA | 5,000 | >10,000 | >10,000 | >10,000 |
| FAK | >10,000 | >10,000 | >10,000 | >10,000 |
| MET | >10,000 | >10,000 | >10,000 | >10,000 |
Note: The data for Gefitinib and Erlotinib are derived from KINOMEscan assays and represent dissociation constants (Kd). The data for Osimertinib and the hypothetical this compound are presented as IC50 values. While both metrics indicate potency, direct numerical comparison should be made with this in mind.
Experimental Protocols: Kinase Inhibition Assay
The determination of a kinase inhibitor's potency and selectivity is commonly achieved through in vitro kinase assays. A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates (peptides or proteins)
-
ATP (Adenosine Triphosphate)
-
Test compounds (e.g., this compound, Gefitinib, Erlotinib, Osimertinib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well white plates)
-
Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction Setup:
-
Add the kinase reaction buffer to the wells of the assay plate.
-
Add the test compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.
-
Add the kinase-specific substrate to all wells.
-
Initiate the kinase reaction by adding the purified kinase enzyme to each well.
-
Finally, add ATP to start the reaction.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the kinase inhibition.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each kinase.
-
Visualizing Key Processes
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: The EGFR signaling pathway, illustrating the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades.
Caption: A streamlined workflow for a typical in vitro kinase inhibition assay using the ADP-Glo™ method.
Safety Operating Guide
Essential Safety and Operational Guide for Handling Egfr-IN-57
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling Egfr-IN-57 in a laboratory setting. These guidelines are compiled to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
While detailed toxicological data for this compound is not specified, related compounds are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, a cautious approach is necessary. The recommended PPE for handling this compound is summarized below.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes or dust.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact.[1][2] |
| Body Protection | Laboratory coat | To protect skin and personal clothing.[1][2] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder form, if dust or aerosols are generated, or if ventilation is inadequate.[1][2] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of the compound and ensure a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Do not eat, drink, or smoke in areas where the chemical is being handled.[1][2]
-
Wash hands thoroughly after handling the compound.[2]
Storage:
Emergency Procedures: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
All materials contaminated with this compound should be treated as hazardous waste.
-
Waste Compound: Dispose of the chemical in accordance with federal, state, and local environmental regulations.
-
Contaminated Materials: Any items used for cleaning spills (e.g., absorbent pads, paper towels) and contaminated PPE should be collected in a sealed, labeled container and disposed of as hazardous waste.[1]
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
